1-(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
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Description
1-(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
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Biological Activity
The compound 1-(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide , also known as a derivative of thiadiazole and isoxazole, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuroprotective activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a piperidine ring linked to a 3,5-dimethylisoxazole moiety and a benzo[c][1,2,5]thiadiazole framework. The presence of these functional groups is critical for its biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related compounds. For instance:
- Minimum Inhibitory Concentration (MIC) : A compound structurally similar to the target compound exhibited MIC values ranging from 1.95 µg/mL to 15.62 µg/mL against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .
- Minimum Bactericidal Concentration (MBC) : The MBC values were significantly lower than those of standard antibiotics like nitrofurantoin, indicating strong bactericidal activity .
Compound | MIC (µg/mL) | MBC (µg/mL) | Target Organisms |
---|---|---|---|
Compound 15 | 1.95 - 15.62 | 3.91 - 62.5 | Staphylococcus spp., Enterococcus faecalis |
Anticancer Activity
Research has indicated that compounds with similar structural motifs may exhibit anticancer properties through various mechanisms:
- Apoptosis Induction : Studies have shown that derivatives can induce apoptosis in cancer cell lines by activating caspase pathways.
- Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest at the G2/M phase in cancer cells .
Neuroprotective Effects
The piperidine and isoxazole components are often associated with neuroprotective effects:
- Neurotransmitter Modulation : Compounds with similar structures have been found to modulate neurotransmitter levels, potentially providing protective effects against neurodegenerative diseases.
- Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties that help reduce oxidative stress in neuronal cells .
Case Studies
- Study on Antimicrobial Effects : A recent study synthesized several thiadiazole derivatives and tested their antimicrobial activity against a panel of bacteria. The results indicated that compounds containing the isoxazole moiety demonstrated enhanced antibacterial activity compared to those without it .
- Neuroprotective Study : In vitro studies on neuroblastoma cells showed that compounds similar to the target structure could significantly reduce cell death induced by oxidative stress .
Properties
IUPAC Name |
3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-13-16(14(2)25-19-13)12-21-10-8-15(9-11-21)22-18-7-5-4-6-17(18)20(3)26(22,23)24/h4-7,15H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUXGBLKOGEWKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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